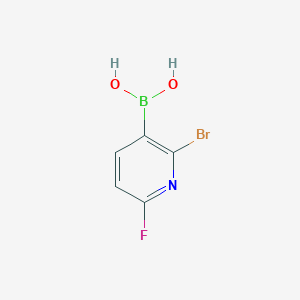

(2-bromo-6-fluoropyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(2-bromo-6-fluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBrFNO2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWNSBHSKIPORD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)F)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 6 Fluoropyridin 3 Yl Boronic Acid and Its Analogues

Traditional Approaches to Pyridylboronic Acid Synthesis

The cornerstone methods for preparing pyridylboronic acids involve the generation of a pyridyl-metal intermediate followed by its reaction with a boron electrophile. arkat-usa.org The two most prominent strategies for creating the key organometallic intermediate are metal-halogen exchange and directed ortho-metalation (DoM).

Metal-halogen exchange is a fundamental and widely utilized method for converting aryl and heteroaryl halides into the corresponding organometallic reagents. wikipedia.orgethz.ch This reaction is particularly effective for preparing pyridylboronic acids from halopyridines and remains one of the most dependable techniques for large-scale synthesis. arkat-usa.org The process involves the reaction of a halogenated pyridine (B92270) with a strong organometallic base, typically an alkyllithium or a Grignard reagent, to generate a pyridyllithium or pyridylmagnesium species. This intermediate is then trapped with a boron-containing electrophile.

The success of the metal-halogen exchange hinges on the regioselective generation of the organometallic intermediate. In di- or poly-substituted pyridines, such as the precursor to (2-bromo-6-fluoropyridin-3-yl)boronic acid (likely 2,3-dibromo-6-fluoropyridine (B1413278) or a similar analogue), the choice of metalating agent and reaction conditions is critical to control which halogen is exchanged or which position is deprotonated.

Lithiation: Organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), are commonly used for this transformation. wikipedia.org The rate of lithium-halogen exchange typically follows the trend I > Br > Cl, making it possible to selectively exchange one halogen in the presence of another. wikipedia.org For a substrate like 2,3-dibromopyridine, lithiation can be directed. For instance, treatment of 2,3-dihalopyridines can result in a "halogen dance" or a deprotolithiation depending on the temperature, allowing for selective functionalization. nih.gov The kinetic acidity of protons on the pyridine ring can also be influenced by the electronic effects of the halogen substituents, guiding the site of metalation. researchgate.net Regioselective lithiation of various halopyridines has been achieved using bases like lithium diisopropylamide (LDA), which can deprotonate a position ortho to a halogen atom. researchgate.netresearchgate.net

Magnesiation: Grignard reagents, particularly isopropylmagnesium chloride (iPrMgCl) or its lithium chloride complex (iPrMgCl·LiCl), are effective for bromine-magnesium exchange reactions. researchgate.net This method is often milder and shows greater functional group tolerance compared to lithiation. The exchange can be performed at low temperatures to generate functionalized pyridylmagnesium reagents. For dihalopyridines, single exchange reactions can occur with high regioselectivity, affording substituted bromopyridines that can be further functionalized. researchgate.net

Table 1: Examples of Regioselective Metalation of Halogenated Pyridines

| Halopyridine Substrate | Reagent | Conditions | Position of Metalation | Reference |

|---|---|---|---|---|

| 3-Chloropyridine | LDA | THF, -78 °C | C4 | researchgate.net |

| 3-Bromopyridine (B30812) | LDA | THF, -78 °C | C4 | researchgate.net |

| 2,3-Dibromopyridine | iPrMgCl | THF, rt | C3 (selective exchange of Br) | researchgate.net |

| 2,5-Dibromopyridine | iPrMgCl | THF, rt | C5 (selective exchange of Br) | researchgate.net |

| 3,5-Dibromopyridine | TMPMgCl·LiCl | THF, -25 °C | C2 | znaturforsch.com |

Once the pyridyllithium or pyridylmagnesium species is formed, it is quenched with an electrophilic boron reagent to form the C-B bond. arkat-usa.org The most common reagents for this purpose are trialkyl borates, such as trimethyl borate (B1201080) B(OMe)₃ or triisopropyl borate B(Oi-Pr)₃. arkat-usa.orgmdpi.com

The reaction proceeds via nucleophilic attack of the pyridyl anion on the electron-deficient boron atom of the borate ester. This forms a boronate complex, which is then hydrolyzed under acidic conditions to yield the final boronic acid. acs.orgmdpi.com An "in situ quench" protocol, where the organolithium reagent is added to a mixture of the aryl halide and the trialkyl borate, has been shown to improve yields, especially for systems where the aryllithium intermediate is unstable. acs.orgorgsyn.org This technique minimizes the decomposition of the sensitive organometallic species before it can react with the borate. acs.org

For example, the synthesis of 3-pyridylboronic acid from 3-bromopyridine is efficiently achieved by adding n-butyllithium to a solution of the pyridine and triisopropyl borate at low temperatures (−40 °C to −78 °C), followed by acidic workup. acs.orgorgsyn.orgchemicalbook.com This general and robust methodology is directly applicable to the synthesis of more complex analogues like this compound from a suitable di- or tri-halogenated precursor.

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on the presence of a "directing metalation group" (DMG) on the ring. This group, typically containing a heteroatom, coordinates to the organolithium base, delivering it to a specific ortho-position for deprotonation. wikipedia.orgbaranlab.org This approach generates an aryllithium intermediate with high regioselectivity, which can then be trapped with an electrophile, such as a trialkyl borate, to introduce a boronic acid group. arkat-usa.org

A wide array of functional groups can act as DMGs, and their directing ability varies. Strong directing groups include amides, carbamates, and sulfoxamides, while groups like methoxy (B1213986) and fluorine are considered weaker directors. harvard.edu The DMG must be a good Lewis base to coordinate with the Lewis acidic lithium reagent but should be a poor electrophile to avoid being attacked by the base. baranlab.org

The choice of base is also crucial; sterically hindered lithium amides like LDA or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often used to prevent nucleophilic addition to the directing group. uwindsor.ca In the context of pyridine synthesis, the ring nitrogen itself can act as a directing group, but its influence is often overridden by stronger, strategically placed DMGs. Halogens, such as fluorine and chlorine, can also serve as directing groups, facilitating deprotonation at an adjacent position. researchgate.netznaturforsch.com

Table 2: Relative Strength of Common Directed Metalation Groups (DMGs)

| Relative Strength | Directing Group Examples |

|---|---|

| Strong | -CONR₂, -SO₂NR₂, -O(CONR₂) |

| Moderate | -CH₂NR₂, -OMe, -NH(COt-Bu) |

| Weak | -F, -Cl, -CF₃ |

The DoM strategy is exceptionally well-suited for the synthesis of highly substituted pyridines. An existing substituent on the pyridine ring can be leveraged as a DMG to introduce a boronic acid group at a specific, adjacent position. For instance, a methoxy or an amide group on a pyridine ring can direct lithiation to the neighboring carbon, allowing for subsequent borylation. harvard.edu

Directed ortho-Metalation (DoM) Strategies

Advances in Green Chemistry Approaches for Boronic Acid Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of boronic acids to reduce environmental impact and improve efficiency. These approaches focus on minimizing hazardous substances, avoiding harsh reaction conditions, and enhancing atom economy. For complex molecules like substituted pyridyl boronic acids, these advancements offer significant advantages over classical methods.

Flow chemistry, or continuous flow processing, has emerged as a powerful tool for the synthesis of boronic acids, offering enhanced control over reaction parameters and improved safety. sci-hub.seresearchgate.net This technique is particularly advantageous for reactions involving highly reactive and unstable intermediates, such as the organolithium species often generated during lithiation-borylation sequences. sci-hub.seacs.org By precisely controlling residence time and temperature, flow chemistry can suppress common side reactions like protonation and butylation that often plague batch processes. sci-hub.se

The use of "flash chemistry," which involves reaction times of less than a second, within a continuous flow setup allows for the rapid generation and immediate use of unstable intermediates, leading to higher yields and purity of the desired boronic acid. organic-chemistry.orgacs.org This methodology has been successfully scaled up to kilogram-scale production, demonstrating its industrial viability. sci-hub.seacs.org The ability to avoid cryogenic temperatures and the use of palladium catalysts in some routes further enhances the green credentials and operational efficiency of flow processes for producing key boronic acid starting materials. researchgate.netacs.org

| Feature | Description | Reference |

|---|---|---|

| Precise Control | Enables exact management of temperature, pressure, and residence time, leading to optimized yields. | organic-chemistry.org |

| Enhanced Safety | Safely handles unstable and highly reactive intermediates (e.g., organolithiums) by generating them in small quantities for immediate consumption. | sci-hub.se |

| Side Reaction Suppression | Minimizes unwanted side reactions through rapid mixing and quenching, improving product purity. | sci-hub.se |

| Scalability | Allows for seamless scale-up from laboratory to production scale without significant redevelopment. | acs.orgorganic-chemistry.org |

| Increased Efficiency | Combines rapid reaction times ("flash chemistry") with high throughput, significantly reducing overall process time. | organic-chemistry.orgacs.org |

In a move away from traditional transition-metal-catalyzed methods, which can be costly and leave trace metal impurities, metal-free and photoinduced borylation strategies have gained significant attention. digitellinc.com These methods often proceed under mild, room-temperature conditions and offer a more sustainable route to aryl and heteroaryl boronic esters. rsc.orgrsc.org

Photoinduced borylation of aryl halides can be achieved using visible light, often facilitated by the in-situ formation of an electron-donor-acceptor (EDA) complex. digitellinc.comrsc.orgnih.gov This complex acts as a powerful reductant, initiating a radical-based pathway to convert aryl halides into the corresponding borylated products. rsc.orgnih.gov These reactions exhibit good functional group tolerance and can be applied to a variety of biologically relevant compounds. rsc.orgnih.gov Some protocols are even effective in aqueous phases, further enhancing their environmental friendliness. rsc.org Other metal-free approaches utilize reagents like BBr₃ to achieve site-selective C–H borylation, guided by directing groups within the substrate molecule. acs.orgnih.gov These methods provide a reliable pathway for synthesizing structurally diverse organoboron compounds without the need for transition-metal catalysts. acs.orgorganic-chemistry.org

| Method | Key Features | Boron Source Example | Reference |

|---|---|---|---|

| Photoinduced (EDA Complex) | Uses visible light; proceeds via a radical mechanism; mild conditions. | Bis(pinacolato)diboron (B₂pin₂) | digitellinc.comrsc.orgnih.gov |

| Pyridine-Catalyzed Radical Borylation | Transition-metal-free cross-coupling of aryl radicals and pyridine-stabilized boryl radicals. | Diboron (B99234) reagents | organic-chemistry.org |

| BBr₃-Mediated C-H Borylation | Site-selective functionalization directed by a Lewis basic group on the substrate. | Boron tribromide (BBr₃) | acs.orgnih.gov |

| Aqueous Phase Photoinduced Borylation | Environmentally benign process performed in water at room temperature. | Activated diboron reagent | rsc.org |

Derivatization Strategies to Boronic Esters and Trifluoroborates

While boronic acids are invaluable reagents, they can be unstable, prone to dehydration to form cyclic boroxine (B1236090) anhydrides, and can undergo protodeboronation. nih.gov To overcome these stability issues and facilitate purification and handling, boronic acids are frequently converted into more stable derivatives such as boronic esters and organotrifluoroborates. nih.govwikipedia.org

Boronic esters, particularly those derived from diols like pinacol (B44631), are common and more stable alternatives to free boronic acids. nih.gov Their synthesis is often integrated into the primary borylation reaction, where the product is directly isolated as the ester. nih.gov For existing boronic acids, esterification can be readily achieved.

Another class of stable derivatives includes diethanolamine (B148213) (DABO) complexed heterocyclic boronic acids. nih.gov These are air-stable, crystalline solids that can be easily prepared by stirring the boronic acid with diethanolamine at room temperature. nih.gov Unlike their parent boronic acids, which can degrade upon storage, heterocyclic DABO boronates show no noticeable degradation over extended periods. nih.gov These stable precursors can be used directly in cross-coupling reactions, offering operational simplicity and improved reaction reproducibility. nih.gov

Potassium organotrifluoroborates (R-BF₃K) are another exceptionally stable class of boronic acid derivatives. wikipedia.orgbldpharm.com These compounds are typically crystalline solids that are stable to air and moisture, making them easy to handle, purify by recrystallization, and store indefinitely. wikipedia.orgchem-station.comsigmaaldrich.com They serve as a protected form of boronic acids. chem-station.com

The synthesis of potassium organotrifluoroborates is straightforward and efficient, involving the reaction of a boronic acid with potassium hydrogen fluoride (B91410) (KHF₂) in a suitable solvent like methanol (B129727) or in a one-pot sequence following an initial borylation reaction. wikipedia.orgchem-station.comacs.orgorganic-chemistry.org Despite their stability, organotrifluoroborates are sufficiently reactive for use in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, where they are thought to hydrolyze in situ to the active boronic acid species. wikipedia.orgchem-station.com

| Derivative | Typical Reagent for Synthesis | Key Properties | Reference |

|---|---|---|---|

| Boronic Esters (e.g., Pinacol) | Pinacol | More stable than boronic acids; often easier to purify; slower transmetalation in some reactions. | nih.gov |

| DABO Boronates | Diethanolamine | Air-stable, crystalline solids; enhanced stability for labile heterocyclic boronates. | nih.gov |

| Potassium Organotrifluoroborates | Potassium Hydrogen Fluoride (KHF₂) | Highly stable to air and moisture; crystalline solids; bench-stable indefinitely; versatile in cross-coupling. | wikipedia.orgbldpharm.comsigmaaldrich.com |

Reactivity and Mechanistic Investigations of 2 Bromo 6 Fluoropyridin 3 Yl Boronic Acid

Cross-Coupling Reactions as Primary Transformative Pathways

Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For (2-bromo-6-fluoropyridin-3-yl)boronic acid, these reactions represent the primary and most significant pathways for its incorporation into more complex molecular architectures. The palladium-catalyzed Suzuki-Miyaura reaction is the most prominently documented application, leveraging the reactivity of the boronic acid group. Other potential, though less documented, metal-catalyzed transformations include the Chan-Lam and Petasis reactions, as well as palladium-catalyzed denitrative coupling, which highlight the broader synthetic potential of this heterocyclic building block.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction stands as a cornerstone of modern synthetic chemistry for the formation of C(sp²)–C(sp²) bonds, pairing an organoboron species with an organohalide or triflate in the presence of a palladium catalyst and a base. This compound is an exemplary nucleophilic partner in this reaction, utilized in the synthesis of complex biaryl and heterobiaryl structures that are often scaffolds for pharmaceutically active compounds.

This compound has been effectively employed in Suzuki-Miyaura coupling reactions with various heteroaryl halides. A key application is demonstrated in the synthesis of substituted pyrazolopyridine derivatives, which are significant motifs in medicinal chemistry. For instance, the coupling of this compound with 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine serves as a documented example of its synthetic utility. This reaction proceeds efficiently under standard palladium-catalyzed conditions to furnish the desired heterobiaryl product, 3-(2-bromo-6-fluoropyridin-3-yl)-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine.

The versatility of the Suzuki-Miyaura reaction allows, in principle, for the coupling of this compound with a wide array of aryl and heteroaryl halides, including iodo-, bromo-, and activated chloro- and fluoroaryl compounds. Substrates such as quinoline, thiophene, and other heterocyclic halides are also potential coupling partners. However, the reaction with a chloro-substituted pyrazolopyridine specifically demonstrates its successful application in pairing with a challenging, electron-deficient heteroaryl chloride.

Table 1: Example of Suzuki-Miyaura Coupling with this compound

| Boronic Acid | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Product |

| This compound | 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/Water | 100 | 3-(2-bromo-6-fluoropyridin-3-yl)-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine |

Chemoselectivity and Regioselectivity in Biaryl and Heterobiaryl Synthesis

The molecular structure of this compound presents interesting questions of selectivity. The compound possesses three potential sites for metal-catalyzed reactions: the C-B bond of the boronic acid, the C-Br bond, and the C-F bond.

Chemoselectivity is clearly demonstrated in the Suzuki-Miyaura reaction. Under the reaction conditions involving a palladium catalyst and a base, the reaction occurs exclusively at the C–B(OH)₂ bond. The carbon-bromine and carbon-fluorine bonds, which could potentially undergo oxidative addition to the palladium(0) catalyst, remain intact. This selective reactivity is crucial, as it allows the bromo and fluoro substituents to be retained in the product for potential subsequent downstream functionalization, making the reagent a valuable bifunctional building block.

Regioselectivity is inherently controlled by the synthesis of the starting material itself. The boronic acid group is situated at the C3 position of the pyridine (B92270) ring, directing the cross-coupling to occur specifically at this site. This ensures the precise formation of the desired constitutional isomer of the biaryl or heterobiaryl product, which is fundamental for applications in drug discovery and materials science where specific substitution patterns are required.

The outcome of Suzuki-Miyaura couplings is significantly influenced by the electronic and steric properties of both the boronic acid and the halide partner.

Electronic Effects: The pyridine ring of this compound is rendered electron-deficient by the cumulative electron-withdrawing effects of the ring nitrogen and the two halogen substituents. In the Suzuki-Miyaura mechanism, an electron-deficient boronic acid can facilitate the crucial transmetalation step, potentially leading to higher reaction efficiency compared to electron-rich analogues. Its successful coupling with an electron-deficient partner like 4-chloro-1H-pyrazolo[3,4-b]pyridine highlights its robust reactivity.

Steric Effects: The boronic acid group at the C3 position is flanked by a bromine atom at the C2 position. This ortho-substituent introduces moderate steric hindrance around the reactive site. While significant steric bulk on either coupling partner is known to impede or prevent the reaction, the bromine atom in this case does not appear to be sufficiently large to inhibit the coupling with the pyrazolopyridine substrate. This suggests a good balance of reactivity and steric profile, allowing for successful bond formation.

Other Metal-Catalyzed Coupling Reactions (e.g., Chan-Lam, Petasis)

Beyond the well-established Suzuki-Miyaura reaction, other metal-catalyzed couplings represent potential transformative pathways for boronic acids.

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically coupling an arylboronic acid with an amine (N-H) or alcohol (O-H) to form aryl amines and aryl ethers, respectively. wikipedia.orgorganic-chemistry.org This reaction is advantageous as it often proceeds under mild, aerobic conditions. wikipedia.org

The Petasis reaction is a multicomponent transformation that combines an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid to generate substituted amines. wikipedia.orgorganic-chemistry.org This reaction is highly valued in combinatorial chemistry for its ability to rapidly generate molecular complexity from simple, readily available starting materials. wikipedia.org

While these reactions are powerful tools for the functionalization of arylboronic acids, a detailed review of the scientific literature reveals no specific, documented examples of this compound being utilized as a substrate in either Chan-Lam or Petasis reactions.

Palladium-Catalyzed Denitrative Coupling

Palladium-catalyzed denitrative coupling has emerged as a valuable synthetic strategy, using nitroarenes as coupling partners in place of the more traditional aryl halides. This method is attractive because nitroarenes are often inexpensive and readily prepared via electrophilic aromatic nitration. The reaction typically involves the palladium-catalyzed cleavage of a C–NO₂ bond and subsequent bond formation with a nucleophilic partner, such as an arylboronic acid.

Despite the growing utility of this methodology for forming biaryl compounds, specific instances of employing this compound in a palladium-catalyzed denitrative coupling reaction are not reported in the surveyed scientific literature.

Intramolecular Reactions and Cyclization Strategies

Currently, specific studies detailing intramolecular reactions and cyclization strategies employing this compound are not prominent in the scientific literature. However, the strategic placement of bromo, fluoro, and boronic acid groups on the pyridine ring presents potential for various intramolecular transformations. For instance, under suitable catalytic conditions, intramolecular Suzuki-Miyaura-type coupling could be envisioned if a nucleophilic center were introduced elsewhere in a molecule containing this boronic acid. The development of such cyclization strategies would be a novel area of research, leveraging the unique electronic and steric properties of this specific compound.

Stability and Decomposition Pathways

The stability of this compound is a critical factor in its storage and application, with protodeboronation being a primary decomposition pathway.

Protodeboronation: Mechanism and Strategies for Mitigation

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a common undesired side reaction for many organoboronic acids. wikipedia.orgnih.gov This process can be catalyzed by acid or base. wikipedia.orgresearchgate.net

Mechanism : The mechanism of protodeboronation is highly dependent on the reaction pH. wikipedia.org

Acid-catalyzed : In acidic media, the reaction involves the protonation of the boronic acid, followed by the cleavage of the C-B bond. wikipedia.org

Base-catalyzed : Under basic conditions, the boronic acid exists in equilibrium with its more reactive tetrahedral boronate anion form ([ArB(OH)₃]⁻). wikipedia.orgacs.org For arylboronic acids with electron-withdrawing groups, this boronate can undergo unimolecular fragmentation to generate a transient aryl anion, which is then protonated by the solvent. acs.org Alternatively, it can proceed via a concerted mechanism involving ipso-protonation by a water molecule. acs.org

Strategies for Mitigation : Several strategies have been developed to suppress protodeboronation in cross-coupling reactions.

Use of Boronic Esters : Converting the boronic acid to a more stable ester, such as an N-methyliminodiacetic acid (MIDA) boronate, can protect the C-B bond. wikipedia.orgnih.gov These esters provide a slow release of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition. wikipedia.org

Catalyst and Condition Optimization : Utilizing highly active catalysts that promote rapid cross-coupling can outcompete the slower protodeboronation reaction. wikipedia.org

pH Control : For certain heteroaromatic boronic acids, adjusting the pH away from neutral can shift the equilibrium away from a highly reactive zwitterionic species, thereby increasing stability. wikipedia.org

Influence of Pyridine Nitrogen and Substituents on Boron-Carbon Bond Stability

The stability of the boron-carbon bond in pyridylboronic acids is significantly influenced by the position of the boronic acid group relative to the nitrogen atom, as well as by other substituents on the ring.

Pyridine Nitrogen : The position of the boronic acid moiety is crucial. 2-Pyridylboronic acids are notoriously unstable due to the proximity of the nitrogen atom, which can lead to rapid protodeboronation through a zwitterionic intermediate under neutral pH conditions. wikipedia.orgacs.org In contrast, 3-pyridyl and 4-pyridyl boronic acids, like the title compound, are generally much more stable. acs.orgljmu.ac.uk The pyridine nitrogen in this compound can also act as a Lewis basic site, potentially coordinating to catalysts or other species in solution, which can influence the reactivity at the boron center. rsc.org

Substituents : The presence of electron-withdrawing groups, such as the bromine and fluorine atoms in this compound, has a pronounced effect.

They increase the Lewis acidity of the boron atom, which can affect reaction rates and equilibria. nih.govnih.gov

They can destabilize the C-B bond towards protodeboronation, particularly under basic conditions, by stabilizing the transient aryl anion intermediate. acs.org Arylboronates containing two ortho electron-withdrawing substituents have been observed to undergo facile C-B fission in aqueous basic conditions. nih.gov In the title compound, the bromine atom is ortho to the boronic acid group, which could enhance its susceptibility to protodeboronation compared to unsubstituted 3-pyridylboronic acid.

Table 1: Factors Influencing C-B Bond Stability in this compound

| Feature | Position/Type | Influence on Stability |

|---|---|---|

| Boronic Acid | 3-position | More stable than the 2-position isomer. acs.orgljmu.ac.uk |

| Nitrogen Atom | 1-position | Can act as a Lewis base; less destabilizing than in the 2-pyridyl isomer. wikipedia.orgrsc.org |

| Bromo Substituent | 2-position (ortho) | Electron-withdrawing; may increase the rate of protodeboronation. nih.gov |

| Fluoro Substituent | 6-position (para) | Electron-withdrawing; increases Lewis acidity and can influence protodeboronation rates. nih.gov |

Electrophilic and Nucleophilic Reactivity of the Boronic Acid Moiety

The boronic acid group is amphiphilic in nature, capable of acting as both an electrophile (Lewis acid) and participating in nucleophilic transformations after conversion to a boronate.

Lewis Acidity and Complex Formation (e.g., with Lewis bases, fluoride (B91410) ions)

Boronic acids are quintessential Lewis acids due to the vacant p-orbital on the sp²-hybridized boron atom. nih.govnih.gov

Lewis Acidity : The acidity of this compound is enhanced by the electron-withdrawing effects of the bromo and fluoro substituents. nih.gov This increased Lewis acidity facilitates the formation of a tetrahedral boronate complex upon interaction with Lewis bases such as hydroxide (B78521) or fluoride ions. nih.govlibretexts.org This equilibrium is fundamental to its reactivity, for example, in the transmetalation step of the Suzuki-Miyaura coupling.

Complex Formation : The boronic acid exists in a pH-dependent equilibrium with its anionic tetrahedral boronate form in aqueous solution. nih.gov It can form stable complexes with a variety of Lewis bases. For example, interaction with fluoride ions yields a trifluoroborate salt ([ArBF₃]⁻K⁺), which often exhibits improved stability and handling characteristics compared to the free boronic acid. wikipedia.org Similarly, it can react with diols or other bidentate Lewis bases to form cyclic boronate esters.

Boronate Formation and Reactivity in Dynamic Covalent Chemistry

The reversible formation of boronate esters from boronic acids and diols is a cornerstone of dynamic covalent chemistry (DCvC). nih.gov This reversible covalent bonding allows for the creation of dynamic systems that can respond to stimuli such as pH changes or the presence of competing diols.

Boronate Esters : this compound can react with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters. The stability of these esters is influenced by the electronic properties of the boronic acid and the structure of the diol. researchgate.net The electron-deficient nature of the pyridine ring in the title compound would likely favor the formation of stable boronate esters.

Applications in DCvC : While specific applications for this compound in DCvC have not been reported, its structure is suitable for incorporation into dynamic systems. For example, it could be used to construct responsive polymers, self-healing materials, or sensors where the reversible boronate ester linkage is key to the material's function. nih.govnih.gov The unique substitution pattern could also be exploited to fine-tune the kinetics and thermodynamics of the boronate ester exchange.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-methyliminodiacetic acid (MIDA) |

| 2-Pyridylboronic acid |

| 3-Pyridylboronic acid |

Stereospecificity and Asymmetric Synthesis Involving this compound Derivatives

The development of stereospecific cross-coupling reactions and their application in asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the construction of chiral molecules with high enantiomeric purity. While direct studies on the stereospecificity and asymmetric synthesis involving this compound are not extensively documented in the reviewed literature, the principles governing such reactions with analogous boronic acids and pyridine derivatives provide a strong basis for understanding its potential utility.

The stereospecificity of reactions involving boronic acid derivatives is often centered on the transfer of a chiral group from the boron atom to another coupling partner without loss of stereochemical integrity. In the context of Suzuki-Miyaura cross-coupling reactions, the use of chiral, enantioenriched boronic esters has been a successful strategy for the synthesis of chiral biaryl compounds. The mechanism of these reactions is understood to proceed with retention of stereochemistry at the carbon-boron bond, making the stereochemical purity of the boronic acid derivative crucial for the final product's enantiomeric excess. For a derivative of this compound to be employed in a stereospecific manner, it would typically first be converted into a chiral boronic ester, for example, by reaction with a chiral diol. This chiral derivative could then participate in cross-coupling reactions, transferring the 2-bromo-6-fluoropyridin-3-yl group to a chiral substrate or, more commonly, coupling with an achiral partner under the influence of a chiral catalyst to generate a chiral product.

Asymmetric synthesis involving boronic acids often relies on the use of chiral ligands that coordinate to the metal catalyst, typically palladium or rhodium, creating a chiral environment around the reaction center. This chiral pocket influences the stereochemical outcome of the reaction, favoring the formation of one enantiomer over the other. For this compound, its participation in asymmetric Suzuki-Miyaura reactions would likely involve its coupling with a prochiral substrate, such as a meso-dibromide or a compound with enantiotopic leaving groups. The choice of chiral ligand is critical in achieving high enantioselectivity. Ligands such as chiral phosphines (e.g., BINAP derivatives) or N-heterocyclic carbenes (NHCs) have been successfully employed in similar systems to induce asymmetry.

While specific examples are lacking for this compound, the general success of asymmetric Suzuki-Miyaura couplings with other heteroaryl boronic acids suggests that this compound would be a viable substrate. nih.gov The electronic nature of the 2-bromo-6-fluoropyridin-3-yl group, being electron-deficient, could influence the reaction kinetics and the catalyst's efficiency, potentially requiring optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve high yields and enantioselectivities.

Table 1: Representative Chiral Ligands for Asymmetric Suzuki-Miyaura Coupling

| Ligand Name | Abbreviation | Catalyst System | Typical Substrates |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | Palladium(0) | Aryl halides, Aryl boronic acids |

| (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl | Tol-BINAP | Palladium(0) | Heteroaryl halides, Aryl boronic acids |

| (R)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate | (R)-BINOL-POOH | Palladium(II) | Aryl halides, Aryl boronic acids |

| Chiral N-Heterocyclic Carbenes | NHCs | Palladium(0) or Rhodium(I) | Aryl boronic acids, Alkenyl halides |

Role of Fluorine and Bromine Substituents on Reactivity Profiles

The reactivity of this compound is significantly influenced by the electronic and steric effects of the fluorine and bromine substituents on the pyridine ring. These effects modulate the electron density of the ring, influence the stability of reaction intermediates, and can present steric barriers to the approach of reagents and catalysts.

Electronic Effects on Pyridine Ring Activation and Deactivation

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The presence of halogen substituents further modifies this electronic landscape. Both fluorine and bromine are highly electronegative atoms and exert a strong electron-withdrawing inductive effect (-I effect). This effect is most pronounced at the positions ortho and para to the substituent. In the case of this compound, the fluorine at the 2-position and the bromine at the 6-position significantly decrease the electron density of the pyridine ring.

In Suzuki-Miyaura cross-coupling, the reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of the 2-bromo-6-fluoropyridine (B132718) ring facilitates the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-bromine bond. A more electron-poor aryl halide generally undergoes oxidative addition more readily. Therefore, the presence of the fluorine atom enhances the reactivity of the C-Br bond at the 6-position towards the palladium catalyst.

Conversely, the strong inductive withdrawal of electrons deactivates the ring towards electrophilic aromatic substitution. While not the primary reactivity mode for this class of compounds in cross-coupling, this effect is a fundamental aspect of their chemical character.

Table 2: Hammett Constants (σ) for Common Substituents on a Benzene Ring (as an approximation for the pyridine ring)

| Substituent | σmeta | σpara | Electronic Effect |

| -F | +0.34 | +0.06 | Inductively withdrawing, weakly mesomerically donating |

| -Br | +0.39 | +0.23 | Inductively withdrawing, weakly mesomerically donating |

| -NO2 | +0.71 | +0.78 | Strongly inductively and mesomerically withdrawing |

| -OCH3 | +0.12 | -0.27 | Inductively withdrawing, strongly mesomerically donating |

Ortho-Effects and Steric Hindrance in Catalytic Transformations

The positioning of the bromine and fluorine atoms at the 2- and 6-positions, flanking the nitrogen atom, introduces significant steric hindrance. This steric crowding can have a profound impact on the course of catalytic transformations.

In the context of Suzuki-Miyaura coupling, the bulky substituents ortho to the nitrogen can hinder the coordination of the pyridine nitrogen to the metal center of the catalyst. While pyridine nitrogen coordination to the palladium catalyst is not always a prerequisite for cross-coupling, it can influence the reaction's efficiency and selectivity in certain cases. The steric bulk around the nitrogen in this compound may disfavor such coordination, potentially altering the reaction mechanism compared to less substituted pyridines.

More significantly, the ortho-substituents can sterically encumber the reaction sites. The bromine at the 6-position, which is the intended site of oxidative addition in a Suzuki-Miyaura coupling, is sterically shielded by the adjacent fluorine atom at the 2-position and the boronic acid group at the 3-position. This steric hindrance can slow down the rate of oxidative addition, potentially requiring more forcing reaction conditions (higher temperatures, longer reaction times) or the use of more reactive catalysts. The choice of phosphine (B1218219) ligand on the palladium catalyst is also critical in overcoming this steric barrier. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu laboratories, are often effective in promoting cross-coupling reactions of sterically hindered substrates. These ligands stabilize the catalytically active monoligated palladium(0) species, which is smaller and more able to access the sterically congested C-Br bond.

The steric environment created by the ortho-substituents can also play a role in directing the regioselectivity of reactions if there were multiple potential reaction sites. In the case of this compound, the primary Suzuki-Miyaura coupling is expected to occur at the C-Br bond, as C-F bond activation is significantly more difficult. However, the steric hindrance could influence the rotational barrier of the C-C bond formed in the biaryl product, potentially leading to atropisomerism if the coupling partner is also appropriately substituted.

Applications of 2 Bromo 6 Fluoropyridin 3 Yl Boronic Acid As a Versatile Building Block in Academic Research

Construction of Complex Organic Molecules and Heterocyclic Systems

As a foundational reagent, (2-bromo-6-fluoropyridin-3-yl)boronic acid is instrumental in building sophisticated organic frameworks, particularly those centered around the pyridine (B92270) nucleus.

The primary application of this boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govontosight.ai This reaction serves as a powerful method for forming new carbon-carbon bonds, allowing the pyridinyl group to be efficiently attached to various aryl or heteroaryl partners. nih.gov The resulting biaryl structures are common motifs in many biologically active compounds. ontosight.ai Once the initial coupling is achieved, the bromine and fluorine atoms on the pyridine ring remain available for subsequent functionalization, offering pathways to a vast library of substituted pyridine derivatives.

The strategic placement of reactive sites on this compound facilitates the construction of elaborate polycyclic and fused heterocyclic systems. Through multi-step synthetic sequences that leverage both the boronic acid and the halogen substituents, researchers can forge complex scaffolds. For instance, sequential cross-coupling and intramolecular cyclization reactions can lead to the formation of fused ring systems like quinazolines, pyrazolopyridines, and terpyridines. These scaffolds are of significant interest due to their prevalence in pharmaceuticals and functional materials. The synthesis of BN-naphthalene and other BN-heteroaromatics showcases the potential for creating novel fused systems with unique electronic properties. researchgate.net

Contributions to Medicinal Chemistry Scaffold Synthesis

In the realm of drug discovery, this compound is a key intermediate for creating novel molecular scaffolds with therapeutic potential. ontosight.airesearchgate.net The fluoropyridyl motif it introduces is present in numerous biologically active compounds. ontosight.ai

This building block is frequently employed in the synthesis of precursors for a range of therapeutic agents. The boronic acid functional group itself is a key feature in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam, highlighting the value of boronic acids in drug design. nih.govmdpi.commdpi.com

Specific applications include:

Kinase Inhibitors : The fluoropyridine scaffold is a common component in many kinase inhibitors used in oncology. ontosight.airesearchgate.net this compound provides a direct route to incorporate this critical moiety into potential drug candidates targeting kinases. nih.gov

Antimicrobial Agents : Boron-containing compounds, particularly benzoxaboroles and other heterocyclic boron derivatives, have shown potent antimicrobial and antifungal activities. researchgate.netmdpi.com This boronic acid serves as a starting point for synthesizing novel antimicrobial agents that may overcome existing resistance mechanisms. nih.gov

STING Activators : The development of agonists for the Stimulator of Interferon Genes (STING) pathway is a promising area in immuno-oncology. The synthesis of complex heterocyclic molecules is central to this research, and versatile building blocks like this compound are valuable for creating the necessary molecular diversity to identify potent activators.

Interactive Table: Examples of Biologically Relevant Intermediates

| Target Class | Relevance of this compound |

| Kinase Inhibitors | Provides the core fluoropyridine scaffold found in many inhibitors. ontosight.ainih.gov |

| Antimicrobial Agents | Enables synthesis of novel boron-containing heterocycles with potential antibacterial and antifungal properties. mdpi.comnih.gov |

| STING Activators | Serves as a versatile building block for constructing complex heterocyclic scaffolds required for pathway activation. |

Late-stage functionalization (LSF) is a critical strategy in medicinal chemistry for rapidly generating analogues of a lead compound to explore structure-activity relationships (SAR). nih.gov this compound is exceptionally well-suited for LSF strategies. A synthetic route can be designed where the boronic acid is used first to integrate the pyridine ring into a larger, complex molecule. In the final steps of the synthesis, the bromine and fluorine atoms can be selectively modified. nih.gov The bromine atom can participate in further cross-coupling reactions, while the fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr), often with greater reactivity than its chlorine analogue. nih.gov This dual reactivity allows for the creation of a diverse set of derivatives from a common late-stage intermediate, accelerating the drug discovery process. nih.gov

Role in Materials Science and Supramolecular Chemistry

The applications of organoboron compounds extend beyond medicine into materials science and supramolecular chemistry. oaepublish.comfrontiersin.org Boronic acids are utilized for their unique electronic properties and their ability to form reversible covalent bonds with diols, a property that is foundational to the design of chemical sensors and self-assembling systems. ontosight.aimdpi.com

This compound can be incorporated into polymers and other macromolecular structures. nih.gov The resulting materials may exhibit interesting optoelectronic properties, making them candidates for use in organic light-emitting diodes (OLEDs) or other electronic devices. ontosight.aimdpi.com In supramolecular chemistry, the pyridine nitrogen offers a site for metal coordination or hydrogen bonding, while the boronic acid can interact with polyols like sugars. This combination of functionalities allows for the design of complex, multi-component assemblies and advanced sensor systems. frontiersin.orgmdpi.com

Research Applications of this compound Remain Undocumented in Key Scientific Domains

Despite the broad utility of boronic acids as versatile building blocks in chemical synthesis, a comprehensive review of scientific literature reveals a significant gap in the documented applications of the specific compound This compound . Extensive searches for its use in academic and industrial research did not yield specific findings within the key areas of boron-containing material synthesis, dynamic covalent networks, or catalyst development.

Boronic acids, as a class of compounds, are widely recognized for their role in the construction of complex organic molecules and functional materials. nih.gov Their ability to form reversible covalent bonds with diols is a cornerstone of their application in dynamic covalent chemistry and the formation of responsive materials. nih.govwur.nl Furthermore, their utility in cross-coupling reactions makes them invaluable intermediates in the synthesis of pharmaceuticals and fine chemicals. nih.gov

However, for the particular derivative, this compound, there is a conspicuous absence of published research detailing its specific contributions to the following fields:

Synthesis of Boron-Containing Organic and Polymer Materials

There are no available studies that describe the incorporation of this compound into organic or polymeric structures. The synthesis of boron-containing materials is an active area of research, with applications ranging from electronics to medicine. rsc.orgmdpi.com However, the specific role and potential advantages of this fluoro- and bromo-substituted pyridinylboronic acid in creating novel materials with tailored properties have not been explored in the current body of scientific literature.

Formation of Dynamic Covalent Networks and Supramolecular Assemblies for Responsive Systems

The formation of dynamic covalent networks and supramolecular assemblies often relies on the reversible nature of the boronic acid-diol interaction. nih.govwur.nl These systems can respond to external stimuli, making them attractive for applications in drug delivery, sensing, and self-healing materials. At present, no research has been published that utilizes this compound for the construction of such responsive systems.

Use in Catalyst Development and Methodological Innovation

Ligand Design and Modification

Boronic acids and their derivatives are frequently employed in the design of ligands for transition metal catalysis. nih.govrsc.org The electronic and steric properties of the boronic acid moiety can significantly influence the performance of a catalyst. There is no evidence in the literature of this compound being used as a precursor or a component in ligand design for catalytic applications.

Exploring New Reaction Classes

The unique reactivity of boronic acids continues to be exploited in the development of new chemical transformations. nih.gov However, there are no reports of this compound being used to pioneer or exemplify new classes of chemical reactions.

Computational and Theoretical Studies on 2 Bromo 6 Fluoropyridin 3 Yl Boronic Acid

Electronic Structure Calculations and Reactivity Predictions

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of organoboron compounds and predicting their reactivity. For a molecule like (2-bromo-6-fluoropyridin-3-yl)boronic acid, the distribution of electron density is significantly influenced by the substituents on the pyridine (B92270) ring.

The pyridine nitrogen, along with the bromine and fluorine atoms, are electron-withdrawing groups. Their combined inductive and resonance effects are expected to decrease the electron density on the aromatic ring and, consequently, on the boron atom. This increased Lewis acidity of the boron center can enhance its interaction with nucleophiles, a key step in reactions like the Suzuki-Miyaura coupling.

Quantum chemical calculations can provide quantitative measures of these electronic effects. Parameters such as electrostatic potential maps, frontier molecular orbital (HOMO-LUMO) energies, and natural bond orbital (NBO) analysis can offer insights into the molecule's reactivity. For instance, a lower LUMO energy would suggest a higher susceptibility to nucleophilic attack. A combined experimental and computational study on a related halogenated pyridine derivative highlighted how quantum descriptors optimized via DFT can show significant variations in different environments, indicating the sensitivity of the electronic structure to the surrounding medium nih.gov.

Table 1: Predicted Electronic Properties of a Model Compound (6-bromo-3-pyridinyl boronic acid) based on DFT Calculations

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 5.4 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters that can be obtained from DFT calculations for a similar molecule. Actual values for this compound would require specific calculations.

Modeling of Reaction Mechanisms and Transition States (e.g., protodeboronation, transmetalation)

Computational modeling is instrumental in elucidating the mechanisms of key reactions involving boronic acids, such as protodeboronation (an undesired side reaction) and transmetalation (a crucial step in cross-coupling reactions).

Protodeboronation: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. The stability of pyridinylboronic acids towards protodeboronation is highly dependent on the position of the boronic acid group relative to the nitrogen atom. Studies on various heteroaromatic boronic acids have shown that 2-pyridylboronic acids are particularly prone to rapid protodeboronation, a phenomenon often referred to as the "2-pyridyl problem" ed.ac.ukresearchgate.netresearchgate.net. This instability is attributed to the formation of a zwitterionic intermediate under neutral pH conditions, which facilitates the cleavage of the C-B bond ed.ac.ukwikipedia.org.

For this compound, the boronic acid group is at the 3-position. Computational studies on 3- and 4-pyridylboronic acids have shown them to be significantly more stable towards protodeboronation compared to their 2-pyridyl counterparts ed.ac.ukresearchgate.net. DFT calculations can model the transition states for different protodeboronation pathways, revealing the energy barriers associated with each. The presence of electron-withdrawing bromo and fluoro substituents at the 2- and 6-positions is expected to influence the rate of protodeboronation. While these groups increase the Lewis acidity of the boron, they also affect the basicity of the pyridine nitrogen, which in turn influences the equilibrium between the neutral, anionic, and zwitterionic forms of the molecule in solution. Detailed kinetic and computational studies have revealed multiple pH-dependent pathways for protodeboronation in arylboronic acids ed.ac.uknih.govacs.org.

Transmetalation: Transmetalation is the rate-determining step in many Suzuki-Miyaura coupling reactions. Computational studies have been employed to model the transition states and intermediates involved in the transfer of the organic group from the boron atom to the palladium catalyst nih.govnih.gov. The mechanism is complex and can proceed through different pathways depending on the reaction conditions, particularly the nature of the base and ligands.

For this compound, DFT calculations could be used to model the interaction of the boronic acid with a palladium(II) complex. These models can help to determine the preferred pathway, for example, whether the reaction proceeds via an oxidative addition/reductive elimination cycle or through a direct transfer of the pyridinyl group. The electronic properties of the substituted pyridine ring will play a crucial role in the energetics of the transmetalation step.

Understanding Substituent Effects on Reactivity and Stability

The bromo and fluoro substituents at the 2- and 6-positions of the pyridine ring in this compound are expected to have a profound impact on its reactivity and stability.

Reactivity: The electron-withdrawing nature of the halogen substituents and the pyridine nitrogen atom makes the C-B bond more polarized and the boron atom more electrophilic. This generally enhances the rate of transmetalation in Suzuki-Miyaura couplings. Computational studies on substituted arylboronic acids have established correlations between the electronic properties of the substituents and the stability of reaction intermediates and transition states researchgate.netnih.govacs.org. Hammett-type relationships, derived from computational data, can be used to predict the effect of substituents on reaction rates.

Stability: While enhancing reactivity in cross-coupling, strong electron-withdrawing groups can also increase the susceptibility of the boronic acid to protodeboronation, particularly under basic conditions. Computational studies have shown that for highly electron-deficient arenes, protodeboronation can proceed via a transient aryl anion pathway nih.gov. DFT calculations can be used to assess the thermodynamic stability of this compound and its various ionization states in solution, providing insights into its shelf-life and compatibility with different reaction conditions.

Prediction of Spectroscopic Properties Relevant to Reaction Monitoring

DFT calculations can be used to predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR and Raman), which are invaluable for reaction monitoring and product characterization.

While specific predicted spectra for this compound are not available, studies on similar molecules demonstrate the utility of this approach. For instance, a theoretical study on 6-bromo-3-pyridinyl boronic acid utilized DFT calculations to assign its experimental FT-IR and Raman spectra.

Table 2: Calculated Vibrational Frequencies for a Model Compound (6-bromo-3-pyridinyl boronic acid)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| B-O-H bend | 1190 | 1188 |

| C-B stretch | 1325 | 1320 |

| Pyridine ring stretch | 1580 | 1575 |

| B(OH)₂ symmetric stretch | 3250 | 3245 |

Note: The data in this table is adapted from a study on a similar compound and serves as an illustrative example. The accuracy of such predictions depends on the level of theory and basis set used in the calculations.

Similarly, NMR chemical shifts can be predicted with reasonable accuracy using GIAO (Gauge-Including Atomic Orbital) methods within a DFT framework rsc.orgnih.govacs.org. These predictions can aid in the assignment of complex NMR spectra and can be used to distinguish between isomers. The predicted spectra can be particularly useful for monitoring the progress of a reaction, for example, by tracking the disappearance of the boronic acid proton signal and the appearance of new signals corresponding to the coupled product. The development of machine learning techniques combined with DFT calculations is further enhancing the speed and accuracy of NMR spectral prediction d-nb.info.

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of pyridine (B92270) derivatives and boronic acids is increasingly guided by the principles of green chemistry, aiming for more sustainable and efficient processes. Future research will likely focus on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency.

Key strategies for greener synthesis include:

Multicomponent One-Pot Reactions: These reactions combine multiple starting materials in a single step to form complex products, reducing the need for intermediate purification steps and minimizing solvent waste. researchgate.netnih.govresearchgate.net

Green Catalysts: The use of environmentally benign catalysts, such as iron-based catalysts, is a promising alternative to traditional heavy metal catalysts. rsc.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes, for example, offers a green route to substituted pyridines. rsc.org

C-H Bond Functionalization: Direct functionalization of carbon-hydrogen (C-H) bonds is a highly atom-economical approach as it avoids the need for pre-functionalized starting materials, thus reducing the number of synthetic steps and byproducts. researchgate.net

Alternative Energy Sources: Microwave-assisted and ultrasonic-assisted syntheses are being explored as ways to reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netnih.govnih.gov

Eco-Friendly Solvents: Research into the use of less hazardous and recyclable solvents, or even solvent-free conditions, is a critical aspect of sustainable chemistry. nih.govbhu.ac.in

| Strategy | Description | Advantages | Reference |

|---|---|---|---|

| Multicomponent Reactions | Combining three or more reactants in a single synthetic operation. | Increased efficiency, reduced waste, operational simplicity. | nih.govresearchgate.net |

| Iron Catalysis | Use of inexpensive and non-toxic iron salts to catalyze cyclization reactions. | Low cost, low toxicity, good functional group tolerance. | rsc.org |

| C-H Functionalization | Directly converting a C-H bond into a C-C or C-heteroatom bond. | High atom economy, fewer synthetic steps, late-stage functionalization potential. | researchgate.net |

| Microwave/Ultrasound | Using alternative energy sources to accelerate reactions. | Reduced reaction times, improved yields, lower energy consumption. | researchgate.netnih.gov |

Expanding the Scope of Catalytic Transformations Beyond Traditional Cross-Couplings

While Suzuki-Miyaura cross-coupling is the most common application for boronic acids, researchers are actively exploring new catalytic transformations to expand their synthetic utility. This involves using pyridylboronic acids as precursors for a wider range of functional groups and structural motifs.

Emerging catalytic transformations include:

Decarboxylative Cross-Coupling: This reaction class uses carboxylic acids as coupling partners, releasing carbon dioxide as the only byproduct. rsc.orgwikipedia.org It provides a powerful method for forming various bonds, including C-C, C-N, and C-P, from readily available starting materials. nih.govresearchgate.net A copper-catalyzed strategy has been developed for arylboronic ester synthesis from (hetero)aryl acids via photoinduced ligand-to-metal charge transfer. princeton.edu

C-H Activation: Direct C-H activation and functionalization of the pyridine ring itself is a major area of research. slideshare.netyoutube.com While direct functionalization at the C3 (meta) position of pyridine has been a significant challenge, recent strategies involving temporary dearomatization have shown promise. researchgate.netphys.orgnih.gov Boryl-pincer complexes of iridium and rhodium have been investigated for the selective C-H activation of pyridines at the C2 position. nih.govrsc.orgchemrxiv.org

Novel C-N Bond Formation: New methods for constructing carbon-nitrogen bonds are highly sought after in medicinal chemistry. Rhodium-catalyzed arylation of sulfilimines with arylboronic acids represents an innovative approach to synthesizing arylamines. acs.org

Exploration of Novel Applications in Chemical Biology and Advanced Functional Materials

The unique properties conferred by the fluorine atom and the boronic acid group make (2-bromo-6-fluoropyridin-3-yl)boronic acid and its derivatives attractive candidates for applications beyond traditional organic synthesis.

Chemical Biology: Boronic acids are known to interact with diols, a feature that can be exploited for sensing and biological targeting. Phenylboronic acid-based functional materials have been developed for fluorescence imaging and tumor therapy, suggesting potential avenues for pyridylboronic acid derivatives. nih.gov The pyridine scaffold is a cornerstone of medicinal chemistry, found in a vast number of pharmaceuticals, and new derivatives are constantly being explored for biological activity. nih.govontosight.ai

Advanced Functional Materials: Fluorinated pyridines are of significant interest in materials science due to their unique electronic properties. nih.govfigshare.com The incorporation of fluorine can influence properties like lipophilicity and bioavailability in bioactive molecules and can alter the electronic characteristics of organic materials. nih.govnih.gov Boronic acids are also being incorporated into polymers; for example, boronic acid-containing polylactides represent a new class of functional polymers with potential applications in sensing or drug delivery. rsc.org

Strategies for Mitigating Challenges in Pyridylboronic Acid Chemistry

Despite their utility, pyridylboronic acids present certain challenges, most notably their stability. The C-B bond, particularly in 2-pyridylboronic acids, is susceptible to protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom. arkat-usa.orgnih.gov

Current and future strategies to overcome these challenges include:

Development of Stable Boronic Acid Surrogates: To combat instability, various stable derivatives have been developed. nih.gov N-methyliminodiacetic acid (MIDA) boronates and diethanolamine (B148213) (DABO) complexes are air-stable, crystalline solids that can be stored for extended periods. nih.govnih.govresearchgate.netresearchgate.net These reagents can participate in "slow-release" cross-coupling reactions, where the active boronic acid is generated in situ at a controlled rate, minimizing decomposition. nih.gov

Improving Functional Group Tolerance: Many traditional syntheses of boronic acids rely on organolithium or Grignard reagents, which are incompatible with many functional groups. mdpi.comresearchgate.net The development of new catalytic methods, such as palladium-catalyzed borylation, allows for the synthesis of boronic acids with a much broader range of functional groups. mdpi.com

Overcoming Regioselectivity Challenges: The inherent electronic properties of the pyridine ring make regioselective functionalization challenging. researchgate.net For instance, C-H functionalization at the C2 and C4 positions is often favored, while the C3 position is harder to access. researchgate.netphys.org New strategies, such as those employing dearomatization-rearomatization sequences, are being developed to achieve selective functionalization at traditionally difficult positions. researchgate.netnih.gov

| Derivative | Description | Key Advantage | Reference |

|---|---|---|---|

| MIDA Boronates | N-methyliminodiacetic acid protected boronic esters. | Exceptional benchtop stability; enables slow-release cross-coupling. | nih.govnih.govresearchgate.net |

| DABO Boronates | Diethanolamine complexed boronic acids. | Air-stable reagents that can be used directly in Suzuki reactions. | researchgate.net |

| Boronic Esters | General class including pinacol (B44631) esters. | Generally more stable to protodeboronation than the corresponding acids. | arkat-usa.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms represents a significant trend in modern chemistry, offering improved safety, efficiency, and scalability.

Flow Chemistry for Boronic Acid Synthesis: Continuous flow technology is particularly well-suited for reactions involving highly reactive or unstable intermediates, such as organolithiums, which are often used in boronic acid synthesis. organic-chemistry.orgresearchgate.netnih.gov Flow reactors offer superior mixing and heat transfer, allowing for precise control over reaction conditions. This can suppress side reactions and enable the safe handling of intermediates that are difficult to manage in batch processes. researchgate.netnih.gov Syntheses of boronic acids have been achieved in flow with reaction times of less than one second and high throughput, demonstrating the potential for rapid, large-scale production. organic-chemistry.orgacs.org

Automation and High-Throughput Screening: Integrating flow chemistry with automated platforms allows for rapid optimization of reaction conditions and the high-throughput synthesis of compound libraries. This is particularly valuable in drug discovery and materials science for exploring a wide chemical space efficiently. The modular nature of flow setups facilitates the integration of in-line analysis and purification, creating streamlined, automated synthesis-to-analysis workflows. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-bromo-6-fluoropyridin-3-yl)boronic acid, and what methodological considerations optimize yield and purity?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts to couple halogenated pyridine precursors with boronic acid derivatives. Key considerations include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced stability .

- Solvent optimization : Use of anhydrous THF or DMF to minimize hydrolysis.

- Purification challenges : Boronic acids are prone to protodeborylation; flash chromatography under inert atmosphere or derivatization (e.g., pinacol ester formation) improves isolation .

Q. How do crystallographic techniques aid in structural characterization of this compound?

- Tools : SHELX programs (e.g., SHELXL for refinement) and ORTEP-III for visualization are critical for resolving bond angles, dihedral distortions, and halogen (Br/F) positioning .

- Data interpretation : High-resolution X-ray diffraction (XRD) data can reveal steric effects from bromo/fluoro substituents, impacting reactivity in cross-coupling .

Q. What analytical methods validate purity and structural integrity?

- Chromatography : Reverse-phase HPLC with post-column derivatization (e.g., bis-TMS ester formation) enhances detection sensitivity .

- Spectroscopy :

- ¹¹B NMR : Chemical shifts (~30 ppm for trigonal planar boronic acid; ~10 ppm for tetrahedral boronate esters) confirm protonation state .

- ¹H/¹⁹F NMR : Coupling patterns distinguish regiochemical outcomes .

Advanced Research Questions

Q. How do bromo/fluoro substituents influence electronic properties and reactivity?

- Electronic effects : Fluorine’s electronegativity reduces electron density at the boronic acid, lowering pKa (~7.5 vs. ~8.5 for non-fluorinated analogs) and enhancing diol-binding kinetics . Bromine’s steric bulk may hinder cross-coupling but stabilizes intermediates in SNAr reactions.

- NMR evidence : ¹¹B NMR titration (Table 2-7, ) shows pH-dependent shifts, correlating with boronic acid ↔ boronate equilibrium .

Q. What in vitro models evaluate anticancer potential, and what controls are essential?

- Models : Glioblastoma cell lines (e.g., U87) treated with boronic acid derivatives, assessing IC₅₀ via MTT assays .

- Controls :

- Cytotoxicity : Normal cell lines (e.g., HEK293) to exclude non-specific effects.

- Proteasome inhibition : Positive controls (e.g., Bortezomib) to validate mechanism .

Q. How do thermodynamic vs. kinetic factors govern diol-binding in biosensing?

- Kinetic profiling : Stopped-flow fluorescence ( ) shows binding with D-fructose (kₒₙ ~10³ M⁻¹s⁻¹) completes within seconds, enabling real-time glucose monitoring. Thermodynamic affinity (Kd ~10⁻⁴ M) aligns with sensor sensitivity .

Q. What computational models predict pKa for fluorinated arylboronic acids?

- Approach : Linear free-energy relationships (LFER) correlate ¹H NMR shifts of B-OH protons with experimental pKa. For 2,6-difluorophenyl boronic acid, δ(¹H) = -0.208[pKa] + 9.7969 predicts pKa ≈ 7.2 .

Data Contradictions and Resolution

Q. How to resolve discrepancies in proteasome inhibitory activity among boronic acid analogs?

- SAR studies : Bortezomib’s dipeptidic backbone enhances proteasome affinity (Ki ~0.6 nM) vs. simpler arylboronic acids (Ki >1 µM). Steric complementarity, not boronic acid alone, drives potency .

Q. Why do thermal stability profiles (TGA) vary among structurally similar boronic acids?

- Structural factors : Boroxine cross-linking ( ) improves stability (Tdec >250°C vs. ~150°C for non-polymeric analogs). Halogens (Br/F) increase char residue via radical scavenging .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.